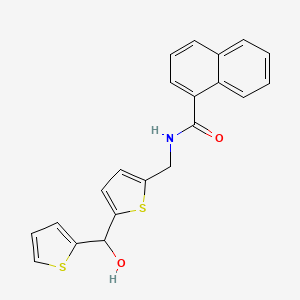

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide” is a complex organic compound that contains two thiophene rings, a hydroxy group, a naphthyl group, and an amide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The naphthyl group is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the two thiophene rings, the hydroxy group, and the naphthyl and amide groups. The exact spatial arrangement of these groups would depend on the specific synthesis process and could potentially be influenced by factors such as temperature, pressure, and the presence of catalysts .

Chemical Reactions Analysis

Thiophene rings are known to undergo various chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The hydroxy group could potentially be involved in reactions such as esterification or ether formation. The amide group could participate in reactions such as hydrolysis or condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and amide groups could impact its solubility in different solvents. The aromatic thiophene and naphthyl groups could contribute to its UV/Vis absorption properties .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide is a compound that can be involved in various chemical syntheses due to its complex structure that includes thiophene and naphthalene moieties. Such compounds are often synthesized for their unique properties and potential applications in material science, pharmacology, and organic electronics. For instance, compounds like N-phenyl-2-naphthylamine have been explored for their mode of toxic action in environmental sciences, indicating a broad interest in naphthalene derivatives (Altenburger et al., 2006).

Photophysical Properties

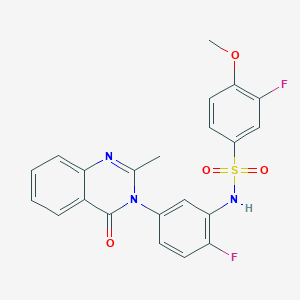

Compounds containing naphthalene and thiophene units are often studied for their photophysical properties due to their potential applications in optoelectronic devices. For example, dihydroquinazolinone derivatives, similar in complexity to the compound , have been synthesized and analyzed for their photophysical properties, highlighting the significance of such studies in understanding and enhancing the optical properties of organic compounds (Pannipara et al., 2017).

Biological Applications

The structural complexity of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide suggests potential biological activity, similar to other naphthylamine derivatives. LY227942, for example, has been studied for its inhibitory effects on serotonin and norepinephrine uptake, demonstrating the potential therapeutic applications of naphthylamine derivatives in the treatment of depression (Wong et al., 1988).

Environmental and Catalytic Applications

The environmental impact and catalytic applications of thiophene and naphthalene derivatives have also been explored. For instance, biodesulfurization studies on naphthothiophene by Rhodococcus sp. highlight the environmental significance of such compounds in reducing sulfur content in fossil fuels (Kirimura et al., 2002). Additionally, the catalytic methylation of 2-naphthol to produce 2-methoxynaphthalene, an important intermediate in pharmaceuticals, showcases the relevance of naphthalene derivatives in green chemistry (Yadav & Salunke, 2013).

Safety and Hazards

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other compounds and its potential uses in fields such as medicinal chemistry, materials science, or environmental science .

Mécanisme D'action

Target of Action

The primary targets of the compound “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide” are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties

Result of Action

Given the diverse pharmacological properties of thiophene derivatives, it can be inferred that this compound may have a broad range of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S2/c23-20(18-9-4-12-25-18)19-11-10-15(26-19)13-22-21(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-12,20,23H,13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWAKUAGTQVKER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC=C(S3)C(C4=CC=CS4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![N-(3,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369379.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)

![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)